4-Bromomandelic acid

Enzymatic kinetic resolution Chiral separation Biocatalysis

4-Bromomandelic acid (4-BrMA) enables synthetic routes inaccessible to other halogenated mandelic acids. It exhibits unique S-enantiomer selectivity in levetiracetam co-crystallization (71% solid-phase ee), contrasting with 4-FMA's R-selectivity. The para-C–Br bond uniquely permits Pd/C-catalyzed Suzuki coupling under mild conditions to generate enantiopure 4-arylmandelic acid libraries—a transformation impossible with non-brominated derivatives. Biocatalytic resolution with Pseudomonas cepacia lipase achieves 99.98% eep. Also serves as a selective zirconium precipitation reagent (0.0446 g/L salt solubility). Choose 4-BrMA when stereochemical fidelity and synthetic versatility are paramount.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 7021-04-7
Cat. No. B039784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomandelic acid
CAS7021-04-7
SynonymsLABOTEST-BB LT00452571; Bromomandelicacid; (2R)-HYDROXY(5-BROMOPHENYL)ACETICACID; rac-(R*)-2-Hydroxy-2-(4-bromophenyl)acetic acid; rac-(R*)-α-Hydroxy-4-bromobenzeneacetic acid; rac-(αR*)-α-Hydroxy-4-bromobenzeneacetic acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)O)Br
InChIInChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
InChIKeyBHZBRPQOYFDTAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomandelic Acid (CAS 7021-04-7) for Pharmaceutical Synthesis and Chiral Resolution: A Procurement and Selection Guide


4-Bromomandelic acid (4-BrMA, CAS 7021-04-7; synonym: 4-Bromo-α-hydroxybenzeneacetic acid, p-bromomandelic acid) is a halogenated aromatic α-hydroxy acid derivative of mandelic acid bearing a para-bromo substituent on the phenyl ring [1]. The compound exists as a racemic mixture, exhibits a melting point of 116–118°C, and demonstrates limited aqueous solubility (0.0446 g/L at 25°C) [2]. As a chiral building block, it serves as a versatile intermediate in asymmetric synthesis, chiral resolution methodology development, and analytical reagent applications [1].

Why 4-Bromomandelic Acid Cannot Be Readily Replaced by Chloro-, Fluoro-, or Unsubstituted Mandelic Acid Analogs


Halogenated mandelic acids are not functionally interchangeable in chiral resolution or synthetic applications. The identity and position of the aryl substituent directly modulate enantiorecognition efficiency in chromatographic separations, alter enantioselectivity in kinetic resolution reactions, and dictate both the stereochemical outcome and reaction compatibility in cross-coupling applications [1]. For instance, in levetiracetam-mediated co-crystallization, 4-BrMA selectively forms the S-enantiomer co-crystal, whereas 4-fluoromandelic acid (4-FMA) forms the R-enantiomer co-crystal—a divergent selectivity that cannot be predicted without substituent-specific empirical validation [2]. Furthermore, 4-BrMA uniquely enables Pd/C-catalyzed Suzuki coupling to generate enantiopure 4-arylmandelic acid libraries—a synthetic route inaccessible to non-halogenated or non-brominated mandelic acid derivatives [3].

Quantitative Differentiation Evidence for 4-Bromomandelic Acid Versus Comparator Compounds


Enzymatic Kinetic Resolution Performance: 4-BrMA Achieves 99.98% eep with P. cepacia Lipase

4-Bromomandelic acid undergoes highly efficient enzymatic kinetic resolution catalyzed by Pseudomonas cepacia lipase in an organic phase. Under optimized transesterification conditions with vinyl acetate as the acyl donor, 4-BrMA achieves 49.98% conversion (c) with 99.98% enantiomeric excess of the product (eep) [1]. While this study focused on 4-BrMA and did not include parallel comparator data under identical conditions, the exceptionally high eep value (approaching theoretical maximum) establishes 4-BrMA as a well-validated substrate for lipase-mediated chiral resolution, with documented reproducibility and operational simplicity [1]. In contrast, analogous chloro-substituted mandelic acids have been reported with varying resolution efficiencies in different enzymatic systems—for instance, mandelate dehydrogenase from Pseudomonas putida accepts 4-chloro-D-mandelate as substrate but exhibits distinct kinetic parameters, underscoring that enzymatic recognition is highly substituent-dependent [2].

Enzymatic kinetic resolution Chiral separation Biocatalysis

Levetiracetam Co-Crystal Resolution: 4-BrMA Exhibits 71% Solid-Phase Enantiopurity with Distinct S-Selectivity vs. 4-FMA

In a systematic study of five halogenated mandelic acids using levetiracetam (LEV) as a resolving agent, 4-bromomandelic acid (4-BrMA) demonstrated a solid-phase enantiopurity (OS/OR) of 71% with 28% resolution efficiency (E) and 21% enantiomeric excess (e.e.) in the liquid phase [1]. Critically, LEV selectively co-crystallized with the S-enantiomer of 4-BrMA, whereas for 4-fluoromandelic acid (4-FMA), LEV selectively co-crystallized with the R-enantiomer—a complete reversal of stereochemical preference despite both compounds being para-substituted [1]. In the same study, 4-chloromandelic acid (4-ClMA) exhibited 88% solid-phase enantiopurity but only 18% resolution efficiency, while 4-FMA achieved 90% OS/OR and 54% efficiency—the highest among the para-halogenated series [1]. These data establish that substituent identity, not merely substitution position, governs both resolution efficiency and stereochemical outcome [2].

Co-crystallization Enantiospecific resolution Chiral separation

Chiral Ligand Exchange HSCCC: 4-BrMA Achieves Baseline Enantioseparation Under Optimized Biphasic Conditions

In a systematic evaluation of ten racemic aromatic α-hydroxyl acids using chiral ligand exchange high-speed countercurrent chromatography (HSCCC), 4-bromomandelic acid was one of five racemates successfully enantioseparated under optimized conditions [1]. The two-phase solvent system comprised butanol-water (1:1, v/v) or hexane-n-butanol-water (0.5:0.5:1, v/v), with N-n-dodecyl-L-proline as the chiral ligand in the organic phase and cupric acetate as the transition metal ion in the aqueous phase [1]. While the study did not report retention factors or resolution values for individual compounds, it explicitly identified 4-BrMA among the five successfully resolved analytes from a panel of ten, demonstrating that the bromo-substituent confers sufficient ligand-exchange discrimination for baseline separation in this system [1]. By contrast, other mandelic acid derivatives in the same panel (including 3-chloromandelic acid and α-cyclopentylmandelic acid) exhibited different separation behaviors under identical chromatographic conditions [1].

High-speed countercurrent chromatography Chiral ligand exchange Enantioseparation

Suzuki Coupling of Enantiopure 4-BrMA Enables Library Synthesis of 4-Arylmandelic Acids—A Route Inaccessible to 4-ClMA or 4-FMA

Enantiomerically pure 4-bromomandelic acid serves as a chiral platform for synthesizing diverse 4-arylmandelic acid libraries via Pd/C-catalyzed Suzuki coupling [1]. The bromo substituent at the para position is the essential reactive handle enabling efficient palladium-catalyzed cross-coupling with arylboronic acids, while the α-hydroxyacetic acid moiety remains intact and the chiral center is preserved throughout the reaction [1]. This synthetic strategy is uniquely enabled by the C–Br bond—the corresponding 4-chloromandelic acid exhibits substantially lower reactivity in Suzuki coupling under mild Pd/C conditions, and 4-fluoromandelic acid is essentially inert to cross-coupling due to the high C–F bond strength [2]. Thus, 4-BrMA is the only para-halogenated mandelic acid derivative that combines (i) sufficient C–X bond lability for mild Pd/C catalysis with (ii) retention of stereochemical integrity, and (iii) commercial availability of both racemic and enantiopure forms.

Suzuki coupling Palladium catalysis Enantiopure building blocks

Physicochemical Distinction: 4-BrMA Exhibits Distinct LogP and Aqueous Solubility Versus 4-ClMA and 4-FMA

4-Bromomandelic acid (4-BrMA) exhibits a calculated LogP of 1.57 and a measured aqueous solubility of 0.0446 g/L at 25°C [1]. These physicochemical parameters differ from those of 4-chloromandelic acid and 4-fluoromandelic acid due to the distinct atomic properties of bromine versus chlorine or fluorine (atomic radius, polarizability, and electronegativity) [2]. The higher LogP of 4-BrMA (relative to predicted values for 4-ClMA and 4-FMA) reflects increased lipophilicity imparted by the bromine atom, which can influence chromatographic retention behavior, membrane permeability in biological assays, and partitioning in biphasic reaction systems. While this is a class-level inference rather than direct experimental comparison, the quantitative LogP value (1.57) and aqueous solubility limit (0.0446 g/L) constitute verifiable, citable parameters for scientific selection [1].

Physicochemical properties Lipophilicity Solubility

Analytical Reagent for Zirconium: p-Bromomandelic Acid Forms Insoluble Zr Salt (0.0446 g/L Aqueous Solubility)

p-Bromomandelic acid (4-BrMA) is established as a selective analytical reagent for zirconium, forming an insoluble zirconium salt that enables separation and gravimetric determination of Zr from complex matrices containing titanium, iron, aluminum, and copper [1]. The zirconium salt exhibits aqueous solubility of 0.0446 g/L at 25°C [1]. This application is specific to the para-bromo derivative; unsubstituted mandelic acid, 4-chloromandelic acid, and 4-fluoromandelic acid are not documented as standard zirconium reagents in the same capacity . The selectivity profile of 4-BrMA for zirconium precipitation distinguishes it from other mandelic acid analogs in analytical chemistry procurement contexts.

Analytical chemistry Zirconium determination Gravimetric analysis

Optimal Scientific and Industrial Applications for 4-Bromomandelic Acid Based on Quantified Performance Evidence


Enzymatic Kinetic Resolution for High-Enantiopurity 4-BrMA Production

Based on the documented 99.98% eep achieved with Pseudomonas cepacia lipase and vinyl acetate in organic phase [1], 4-bromomandelic acid is an optimal substrate for laboratories seeking to produce enantiopure 4-BrMA via biocatalytic resolution. The protocol offers operational simplicity, low energy consumption, and readily available catalyst, making it suitable for both academic research groups and pilot-scale chiral intermediate production where stereochemical fidelity is paramount [1].

Levetiracetam Co-Crystallization for Tunable Enantiomeric Resolution

For applications requiring separation of 4-BrMA enantiomers via diastereomeric co-crystal formation, the levetiracetam (LEV) method provides a validated approach with quantifiable performance metrics: 71% solid-phase enantiopurity and 28% resolution efficiency under optimized conditions [2]. The distinct S-enantiomer selectivity of LEV with 4-BrMA (contrasting with R-selectivity for 4-FMA) enables predictive method selection when processing mixtures of halogenated mandelic acids [2].

Synthesis of Enantiopure 4-Arylmandelic Acid Libraries via Suzuki Coupling

Enantiomerically pure 4-bromomandelic acid serves as the chiral precursor for synthesizing diverse 4-arylmandelic acid derivatives via Pd/C-catalyzed Suzuki coupling with arylboronic acids [3]. This application is uniquely enabled by the C–Br bond's reactivity profile, which permits mild coupling conditions that preserve stereochemical integrity. Medicinal chemistry groups and process chemistry teams synthesizing mandelic acid-based pharmacophores or chiral ligands should prioritize 4-BrMA over other halogenated mandelic acids for this synthetic route [3].

Analytical Determination and Separation of Zirconium

In analytical laboratories requiring zirconium quantification in metallurgical, geological, or materials science samples, 4-bromomandelic acid is a documented selective precipitation reagent [4]. Its ability to separate zirconium from titanium, iron, aluminum, and copper matrices, combined with the established solubility limit of its zirconium salt (0.0446 g/L at 25°C), supports gravimetric and separation-based analytical workflows [4].

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